3-Methyl-5-phenylphenol
Overview
Description
3-Methyl-5-phenylphenol is a chemical compound that belongs to the class of phenols. It is also known as 3-methyl-5-phenyl-1,3-oxazolidine-2,4-dione or 3-methyl-5-phenyl-1,3-oxazolidine-2,4-dione. This compound has been studied extensively for its potential use in various scientific research applications.
Scientific Research Applications
Anticancer Activity
- Schiff bases derived from phenolic compounds, including variants similar to 3-Methyl-5-phenylphenol, have been synthesized and show potential anticancer activity. Studies on these compounds reveal interactions with DNA and cytotoxicity against cancer cell lines, suggesting their potential as cancer therapeutics (Uddin et al., 2020).
Anti-Inflammatory Activities
- Phenolic compounds extracted from natural sources, similar to 3-Methyl-5-phenylphenol, demonstrate anti-inflammatory activities. These compounds have been shown to inhibit the production of inflammatory markers in cell-based studies, indicating their potential for treating inflammatory conditions (Ren et al., 2021).
Catalysis and Chemical Synthesis
- Certain derivatives of phenolic compounds, akin to 3-Methyl-5-phenylphenol, have been used in the synthesis of complex organic molecules. These substances act as ligands in catalytic processes, facilitating the formation of important chemical structures (Mohammadi & Movassagh, 2018).
Environmental Decontamination
- Specific methylated phenolic compounds, related to 3-Methyl-5-phenylphenol, have been studied for their biodegradation properties. Microorganisms capable of degrading these compounds are of interest for environmental cleanup and bioremediation efforts (Bhushan et al., 2000).
Sensor Development
- Research has been conducted on using phenolic compounds in the development of sensors, particularly for detecting pollutants in the environment. The electrochemical properties of these compounds are utilized in creating sensitive and specific detection methods (Karimi-Maleh et al., 2019).
properties
IUPAC Name |
3-methyl-5-phenylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-10-7-12(9-13(14)8-10)11-5-3-2-4-6-11/h2-9,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDBTVDUEPOHFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40503186 | |
Record name | 5-Methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40503186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-phenylphenol | |
CAS RN |
50715-82-7 | |
Record name | 5-Methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40503186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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